Product packaging for L-Proline, L-phenylalanyl-L-prolylglycyl-(Cat. No.:CAS No. 288851-12-7)

L-Proline, L-phenylalanyl-L-prolylglycyl-

Cat. No.: B13333670
CAS No.: 288851-12-7
M. Wt: 416.5 g/mol
InChI Key: VGRZMQNWXMXCAO-ULQDDVLXSA-N
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Description

Overview of Peptide Chemistry and the Biological Significance of Short Peptides

Peptide chemistry focuses on peptides, which are short chains of amino acids linked by covalent bonds known as peptide bonds. nih.govmdpi.com These biomolecules typically consist of 2 to 50 amino acid residues. nih.govmdpi.com The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. mdpi.comnih.gov This bond has a partial double-bond character, making it rigid and planar, which limits the conformational flexibility of the peptide backbone. mdpi.comnih.gov The sequence of amino acids, with a free amine group at one end (the N-terminus) and a free carboxyl group at the other (the C-terminus), defines the peptide's primary structure. nih.gov

Short peptides, or oligopeptides, play critical roles in a vast array of physiological processes. mdpi.com They function as hormones, neurotransmitters, signaling molecules, and antimicrobial agents, participating in cell communication, immune responses, and the regulation of enzymatic activity. nih.govpeptide.co.jp Compared to larger proteins, short peptides can offer advantages such as higher tissue specificity, lower immunogenicity, and more rapid biological effects. nih.gov These characteristics make them promising candidates for the development of novel therapeutics. nih.govresearchgate.net

The L-phenylalanyl-L-prolylglycyl- Sequence as a Recurring Motif in Biologically Active Peptides (e.g., as part of Semax and YPFPGP)

The L-phenylalanyl-L-prolylglycyl- (Phe-Pro-Gly) sequence is a recognized structural motif found within larger, biologically active peptides. Its presence is not merely incidental; it often plays a direct role in the peptide's stability and mechanism of action.

A prominent example is the synthetic heptapeptide (B1575542) Semax, which has the sequence Met-Glu-His-Phe-Pro-Gly-Pro. wikipedia.org Developed as an analog of a fragment of the adrenocorticotropic hormone (ACTH), Semax incorporates the Phe-Pro-Gly motif within its structure. wikipedia.org This peptide is recognized for its neuroprotective and nootropic (cognitive-enhancing) properties. The inclusion of the Pro-Gly-Pro sequence at the C-terminus, which contains part of the motif , is a modification designed to increase the peptide's stability and protect it from premature degradation.

The sequence Tyr-Pro-Phe-Pro-Gly-Pro (YPFPGP) is another example where this motif is found. It is recognized as an exorphin, a peptide derived from food proteins that can interact with opioid receptors. The specific arrangement of amino acids, including the Phe-Pro-Gly segment, is critical for its biological activity.

PeptideSequenceSignificance of the Phe-Pro-Gly Motif
SemaxMet-Glu-His-Phe-Pro-Gly -ProPart of a stabilizing C-terminal sequence (Pro-Gly-Pro) that enhances resistance to enzymatic degradation, contributing to its neuroprotective and nootropic functions.
YPFPGP (Exorphin)Tyr-Pro-Phe-Pro-Gly -ProThis sequence is a fragment of larger proteins (e.g., casein) and is studied for its opioid-like activities. The Phe-Pro-Gly component is integral to its specific receptor interactions.

Importance of L-Proline and L-Phenylalanine Residues in Defining Peptide Structure and Function

The unique properties of the L-phenylalanyl-L-prolylglycyl- moiety are derived from its constituent amino acids, particularly L-Proline and L-Phenylalanine.

L-Proline (Pro): L-Proline is unique among the 20 common amino acids due to its cyclic structure; its side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone's secondary amine. This ring imparts significant conformational rigidity, restricting the flexibility of the polypeptide chain. As a result, proline is often referred to as a "structural disruptor" or "helix breaker" because it interrupts regular secondary structures like alpha-helices and beta-sheets. Instead, it is commonly found in turns and loops, inducing sharp kinks in the peptide backbone. Within a peptide bond, proline's nitrogen atom is not bonded to a hydrogen, meaning it cannot act as a hydrogen bond donor, further influencing secondary structure.

L-Phenylalanine (Phe): L-Phenylalanine is an essential amino acid characterized by its hydrophobic benzyl (B1604629) side chain. This aromatic group is crucial for stabilizing protein and peptide structures through non-polar, hydrophobic interactions and π-π stacking with other aromatic residues. Beyond its structural role, phenylalanine is a vital precursor for the biosynthesis of tyrosine. Tyrosine is subsequently converted into key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are essential for regulating mood, cognition, and the body's stress response.

Amino AcidKey Structural FeaturePrimary Functional Role in Peptides
L-ProlineCyclic pyrrolidine ring structure.Induces conformational rigidity and creates kinks/turns in the peptide backbone; acts as a disruptor of alpha-helices and beta-sheets.
L-PhenylalanineHydrophobic, aromatic benzyl side chain.Stabilizes peptide structure through hydrophobic and aromatic interactions; serves as a precursor to key neurotransmitters.

Historical Context of Research on Proline- and Phenylalanine-Containing Peptides

Research into the fundamental components of the L-phenylalanyl-L-prolylglycyl- moiety dates back over a century.

Proline was first isolated in 1900 by Richard Willstätter. A year later, in 1901, Emil Fischer not only synthesized proline but also isolated it from the protein casein. Its name is derived from pyrrolidine, reflecting its unique cyclic structure. For decades, research focused on its structural role, particularly in collagen. More recently, scientific interest has expanded to proline-containing peptides, also known as glyprolines, which are recognized for their diverse biological activities, including neuroprotective and anti-inflammatory effects.

Phenylalanine was first isolated from lupine seedlings in 1881. Its synthesis by Emil Fischer in 1901 was a key step in confirming its chemical structure. A significant milestone in understanding its biological role came in 1940, when Moss and Schoenheimer used isotopic labeling to definitively prove that phenylalanine is metabolized into tyrosine in the body, ending previous speculation. Early studies on phenylalanine-containing peptides, such as research in the 1960s on their metabolism in E. coli, laid the groundwork for understanding how these peptides are processed by living organisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N4O5 B13333670 L-Proline, L-phenylalanyl-L-prolylglycyl- CAS No. 288851-12-7

Properties

CAS No.

288851-12-7

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H28N4O5/c22-15(12-14-6-2-1-3-7-14)20(28)25-11-4-8-16(25)19(27)23-13-18(26)24-10-5-9-17(24)21(29)30/h1-3,6-7,15-17H,4-5,8-13,22H2,(H,23,27)(H,29,30)/t15-,16-,17-/m0/s1

InChI Key

VGRZMQNWXMXCAO-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Phenylalanyl L Prolylglycyl L Proline and Analogs

Principles of Directed Peptide Synthesis for the L-phenylalanyl-L-prolylglycyl-L-proline Sequence

Directed peptide synthesis is fundamental to constructing the FPGP sequence accurately. This involves the sequential addition of amino acids in a controlled manner, which is achieved through the strategic use of protecting groups and coupling agents. The primary challenge in synthesizing a proline-rich sequence like FPGP lies in the unique structural constraints imposed by the proline residues, which can influence coupling efficiency and potentially lead to the formation of side products. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Protocols for FPGP and Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. lifetein.combachem.com The process involves anchoring the C-terminal amino acid (L-proline in the case of FPGP) to an insoluble polymer resin. peptide.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids (glycine, L-proline, and L-phenylalanine) one at a time. Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-protected amino acid. peptide.com

The choice of resin is crucial, especially for peptides with a C-terminal proline. Trityl-based resins are often recommended for proline C-terminal peptides to minimize the risk of diketopiperazine formation, a common side reaction. du.ac.in The repetitive nature of SPPS allows for the use of excess reagents to drive the coupling reactions to completion, with easy removal of unreacted materials by simple filtration and washing of the resin. peptide.com

Table 1: General Steps in a Solid-Phase Peptide Synthesis (SPPS) Cycle for FPGP

StepDescriptionReagents/Solvents
1. Resin Swelling The solid support (resin) is swollen in a suitable solvent to allow for efficient diffusion of reagents.Dichloromethane (DCM) or Dimethylformamide (DMF)
2. Deprotection The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid/peptide is removed.20% Piperidine (B6355638) in DMF
3. Washing The resin is washed to remove the deprotection agent and by-products.DMF, DCM
4. Coupling The next N-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.N-protected amino acid, Coupling agents (e.g., HBTU, HOBt), Base (e.g., DIPEA) in DMF
5. Washing The resin is washed to remove excess reagents and by-products.DMF, DCM
6. Repeat Cycle Steps 2-5 are repeated for each subsequent amino acid in the sequence.-
7. Final Cleavage The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengers

Solution-Phase Peptide Synthesis (LPPS) Approaches for Oligopeptide Intermediates

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the synthesis of peptides entirely in solution. bachem.com While generally more labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the synthesis of shorter peptides and oligopeptide intermediates that can then be used in fragment condensation to build larger peptides. gcwgandhinagar.com

In the context of FPGP, a common LPPS strategy would involve the synthesis of dipeptide fragments, such as Phe-Pro and Gly-Pro, which are then coupled to form the final tetrapeptide. This approach requires careful control of reaction conditions to prevent racemization and other side reactions. A key advantage of LPPS is the ability to purify and characterize the intermediate fragments, ensuring the quality of the final product. peptide.com

Chemo-Enzymatic Synthesis Routes for Related Peptides

Chemo-enzymatic peptide synthesis combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. google.com For proline-containing peptides, enzymes such as proline-specific endopeptidases can be utilized. nih.gov These enzymes can catalyze the formation of peptide bonds in a highly regio- and stereospecific manner, often without the need for extensive side-chain protection. google.com

This methodology is particularly valuable for the synthesis of peptides where racemization is a significant concern. The enzymatic approach typically involves the use of a protease in reverse, where the enzyme catalyzes the condensation of peptide fragments in an aqueous or mixed organic-aqueous medium. nih.gov A mutant of proline-specific endopeptidase, where the catalytic serine is replaced by cysteine, has shown significantly increased peptide ligase activity in aqueous solutions, making it a promising tool for synthesizing proline-rich peptides. nih.gov

Protecting Group Strategies for Phenylalanine, Proline, and Glycine Residues

The success of any peptide synthesis strategy hinges on the effective use of protecting groups to mask the reactive functional groups of the amino acids that are not involved in peptide bond formation at a given step. lifetein.com The selection of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting others. lifetein.com

N-terminal Amino Group Protection (e.g., Boc, Fmoc)

The protection of the α-amino group of the incoming amino acid is a critical step in preventing self-polymerization and ensuring the correct sequence. The two most widely used N-terminal protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.orgiris-biotech.de

Boc (tert-Butoxycarbonyl) Strategy : The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). iris-biotech.de This strategy often employs benzyl-based groups for side-chain protection, which are removed at the final cleavage step with a strong acid such as hydrofluoric acid (HF). peptide.com While effective, the harsh acidic conditions required for final deprotection can be a limitation. iris-biotech.de

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is base-labile and is removed under mild basic conditions, typically with a solution of piperidine in DMF. lifetein.com This allows for the use of acid-labile protecting groups for the side chains, which can be removed simultaneously with the cleavage of the peptide from the resin using a milder acid like TFA. peptide.com The Fmoc strategy is generally preferred for its milder conditions and is widely used in automated SPPS. lifetein.com

Table 2: Comparison of Boc and Fmoc N-terminal Protecting Groups

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Condition Acidic (e.g., Trifluoroacetic acid - TFA)Basic (e.g., 20% Piperidine in DMF)
Orthogonality Used with benzyl-based side-chain protectionUsed with tert-butyl-based side-chain protection
Final Cleavage Strong acid (e.g., HF)Mild acid (e.g., TFA)
Advantages Can be advantageous for hydrophobic or aggregation-prone sequences. peptide.comMilder deprotection conditions, suitable for automated synthesis. lifetein.com
Disadvantages Requires harsh final cleavage conditions. iris-biotech.deThe Fmoc group is larger, and incomplete removal can be an issue.

Carboxylic Acid Group Protection (e.g., Methyl Esters, Tert-Butyl Esters)

In solution-phase synthesis, the C-terminal carboxylic acid group of the first amino acid must be protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid. gcwgandhinagar.com Common protecting groups for the carboxylic acid are esters, such as methyl esters and tert-butyl esters.

Methyl Esters : Methyl esters are readily formed and can be removed by saponification (hydrolysis with a base like NaOH). gcwgandhinagar.com However, basic conditions can sometimes lead to racemization or other side reactions.

Tert-Butyl Esters : Tert-butyl esters are advantageous because they are stable to many reagents but can be cleaved under acidic conditions, often with TFA. americanpeptidesociety.org This makes them compatible with the Fmoc strategy for N-terminal protection, as the final cleavage and deprotection step with TFA will remove both the side-chain protecting groups and the C-terminal tert-butyl ester.

Optimization of Coupling Reagents and Conditions

The formation of the peptide bond is a critical step in the synthesis of L-phenylalanyl-L-prolylglycyl-L-proline and its analogs. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and optical integrity of the final product. Several classes of reagents have been developed to facilitate this process, with carbodiimides and onium salts being among the most prominent.

Carbodiimide-Based Reagents:

Dicyclohexylcarbodiimide (DCC) was one of the earliest and most widely used coupling reagents in peptide synthesis. uni-kiel.deglobalresearchonline.net Its primary advantage is its affordability and moderate reactivity. uni-kiel.de However, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents, making it difficult to remove, particularly in solid-phase peptide synthesis (SPPS). globalresearchonline.net Diisopropylcarbodiimide (DIC) was introduced as an alternative, as its corresponding urea (B33335) byproduct is more soluble, simplifying purification in SPPS. globalresearchonline.net

A significant challenge with carbodiimide (B86325) reagents is the risk of racemization, especially at the C-terminal amino acid residue. uni-kiel.de This occurs through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de To suppress this side reaction and improve reaction rates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. uni-kiel.deglobalresearchonline.net The DCC/HOBt combination has been a standard for many years, effectively minimizing racemization and improving coupling efficiency. uni-kiel.deresearchgate.net

Onium Salt-Based Reagents:

To further address the limitations of carbodiimides, onium-based coupling reagents were developed. These reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), are known for their high efficiency and lower propensity for racemization. researchgate.net They are particularly useful for coupling sterically hindered amino acids. uni-kiel.deglobalresearchonline.net The selection of the appropriate iminium salt and oxime can be optimized to enhance performance. For instance, morpholine-based iminium salts have shown superiority over tetramethyl and pyrrolidine-based salts in some cases. acs.org

The optimization of coupling conditions also involves the choice of solvent and base. While DMF and DCM have traditionally been used, greener solvents are being explored to reduce the environmental impact of peptide synthesis. acs.org The choice of base, such as 2,6-lutidine, can also influence the reaction's success. acs.org

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent Class Advantages Disadvantages
DCC Carbodiimide Inexpensive, moderately reactive Insoluble urea byproduct, risk of racemization
DIC Carbodiimide Soluble urea byproduct, suitable for SPPS Risk of racemization (often requires an additive)
TBTU Onium Salt High coupling efficiency, low racemization, good for hindered couplings ---

Purification and Isolation Techniques for Synthetic L-phenylalanyl-L-prolylglycyl- Peptides

Following synthesis, the crude peptide product contains the desired sequence along with various impurities such as truncated or deletion peptides, and residual reagents from the synthesis and cleavage steps. bachem.com Therefore, robust purification techniques are essential to isolate the target peptide with high purity.

The most common and versatile method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comthermofisher.com This technique separates the target peptide from impurities based on differences in hydrophobicity. bachem.com A C18-modified silica (B1680970) stationary phase is typically used, and the peptide mixture is eluted with a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, often containing 0.1% trifluoroacetic acid (TFA). bachem.com The elution of the different components is monitored by UV detection, typically at 210–220 nm. bachem.com Fractions containing the pure peptide are then collected, pooled, and lyophilized to obtain a solid product. bachem.comacsgcipr.org

For more challenging separations, other chromatographic techniques can be employed, either alone or in combination with RP-HPLC. waters.com These include:

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge. waters.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. waters.com

In some cases, particularly for large-scale synthesis, alternative methods like countercurrent distribution (CCD) may be more suitable. bachem.com Emerging techniques such as traceless affinity tagging offer more selective and sustainable isolation of peptides. acsgcipr.org This involves attaching a multifunctional tag to the peptide, which allows for its capture on an affinity resin, followed by cleavage of the tag to release the purified peptide. acsgcipr.org

Design and Synthesis of L-phenylalanyl-L-prolylglycyl- Derivatives and Mimetics for Research

The design and synthesis of derivatives and mimetics of L-phenylalanyl-L-prolylglycyl-L-proline are critical for structure-activity relationship (SAR) studies and for developing research tools. These modifications can provide insights into the peptide's biological function and can lead to analogs with improved properties.

The substitution of L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability against enzymatic degradation. nih.govresearchgate.net Peptides containing D-amino acids are generally more resistant to proteases, which can increase their in vivo half-life. nih.gov However, such modifications can also impact the peptide's secondary structure and biological activity. researchgate.net

Modifications to the peptide backbone and amino acid side chains are fundamental to SAR studies. These alterations can provide valuable information about the interactions between the peptide and its biological target. nih.gov

Backbone modifications can profoundly affect a peptide's conformation, solubility, and biological activity. rsc.org These can include N-alkylation, C-alkylation, or the introduction of thioamides or heterocyclic rings into the backbone. rsc.orgeurekaselect.com Such changes can alter the peptide's rigidity and its ability to form hydrogen bonds. rsc.org

Side-chain modifications allow for the exploration of how specific side-chain interactions contribute to the peptide's function. nih.gov This can involve substituting amino acids with non-natural analogs to probe the effects of hydrophobicity, charge, and steric bulk. nih.gov For example, phenylalanine and phenylglycine analogs have been used as mimetics for arginine to study their effect on the inhibitory activity of peptides against certain proteases. nih.gov Proline analogs, with modifications on the pyrrolidine (B122466) ring, can be used to investigate the role of the proline residue in the peptide's structure and function. nih.govresearchgate.netnih.gov

To study the mechanism of action, localization, and biodistribution of L-phenylalanyl-L-prolylglycyl- and its analogs, they can be labeled with isotopes or fluorescent tags.

Isotopic labeling involves incorporating stable isotopes, such as ¹³C or ¹⁵N, into the peptide structure. plos.org This allows the peptide to be tracked and quantified using mass spectrometry-based techniques. plos.org Isotopic labeling is a powerful tool for studying metabolic pathways and protein turnover. plos.orgall-chemistry.com

Fluorescent tagging involves attaching a fluorescent dye to the peptide, which enables its visualization and tracking using fluorescence-based methods like microscopy and flow cytometry. sb-peptide.comaltabioscience.com The fluorescent tag can be attached to the N- or C-terminus or to the side chain of a specific amino acid. all-chemistry.com Commonly used fluorescent dyes include carboxyfluorescein (FAM) and rhodamine derivatives like TAMRA. sb-peptide.comaltabioscience.com Fluorescently labeled peptides are invaluable for studying cellular uptake, localization, and interactions with biological targets. sb-peptide.com Near-infrared (NIR) fluorescent probes are particularly useful for in vivo imaging due to deeper tissue penetration and lower background fluorescence. all-chemistry.comaltabioscience.com

Table 2: Common Research Probes for Peptide Studies

Probe Type Description Common Applications
Isotopic Labeling Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) Mass spectrometry-based quantification, metabolic studies, protein turnover analysis
Fluorescent Tagging Attachment of a fluorescent dye (e.g., FAM, TAMRA, Cy dyes) Fluorescence microscopy, flow cytometry, FRET assays, in vivo imaging

Investigational Molecular Mechanisms and Biological Activities of L Phenylalanyl L Prolylglycyl Containing Peptides in Research Models

Immunomodulatory and Anti-inflammatory Research

Interaction with Chemokine Receptors (e.g., CXCR1, CXCR2) on Neutrophil Cells

While direct evidence for the interaction of L-phenylalanyl-L-prolylglycyl- containing peptides with chemokine receptors is still under investigation, studies on analogous peptides, particularly N-acetyl-Proline-Glycine-Proline (N-ac-PGP), provide significant insights. N-ac-PGP, a collagen-derived tripeptide, has been identified as a potent neutrophil chemoattractant that shares structural homology with key domains of alpha-chemokines. phoenixbiotech.net Research has demonstrated that N-ac-PGP's chemotactic activity is mediated through the chemokine receptors CXCR1 and CXCR2. phoenixbiotech.netnih.gov

The proposed mechanism involves the binding of these peptides to CXCR1 and CXCR2 on the surface of neutrophils, initiating downstream signaling cascades that lead to cell migration. nih.gov This interaction is thought to be dependent on the G protein-coupled receptor signaling pathway, as the chemotactic effect of N-ac-PGP on human neutrophils is sensitive to pertussis toxin, an inhibitor of Gi protein signaling. nih.gov Furthermore, the use of selective CXCR2 antagonists has confirmed that N-ac-PGP-induced neutrophil chemotaxis is mediated through the activation of this receptor. nih.gov The administration of N-ac-PGP has been shown to cause the recruitment of neutrophils into the lungs in murine models, an effect that is absent in CXCR2-deficient mice, further underscoring the critical role of this receptor. phoenixbiotech.net

Table 1: Investigational Findings on the Interaction of N-acetyl-Proline-Glycine-Proline (a structural analog) with Neutrophil Chemokine Receptors
Peptide AnalogReceptor(s) ImplicatedKey FindingModel System
N-acetyl-Proline-Glycine-Proline (N-ac-PGP)CXCR1, CXCR2Induces neutrophil chemotaxis via CXCR2 activation. phoenixbiotech.netnih.govHuman neutrophils in vitro, murine models in vivo. phoenixbiotech.netnih.gov
N-acetyl-Proline-Glycine-Proline (N-ac-PGP)G protein-coupled receptorsChemotaxis is sensitive to pertussis toxin, indicating G-protein involvement. nih.govHuman neutrophils in vitro. nih.gov

Role in Neutrophil Chemoattraction and Regulation of Inflammatory Response

Building on the interaction with chemokine receptors, peptides containing the phenylalanyl-prolyl-glycyl motif are hypothesized to play a significant role in neutrophil chemoattraction and the subsequent regulation of the inflammatory response. The analogous peptide, N-ac-PGP, is generated from the breakdown of the extracellular matrix and acts as a powerful chemoattractant for neutrophils. phoenixbiotech.net This process links the degradation of tissue components with the recruitment of inflammatory cells, potentially creating a self-perpetuating cycle of inflammation. nih.gov

In vitro studies have demonstrated that N-ac-PGP dose-dependently induces the migration of human polymorphonuclear neutrophils (PMNs). nih.gov Beyond its direct chemotactic effects, N-ac-PGP can also directly activate neutrophils, leading to the mobilization of cytosolic calcium and the release of other pro-inflammatory mediators, such as CXCL8 (Interleukin-8). nih.gov This suggests that peptides with this structural motif may not only attract neutrophils to a site of inflammation but also amplify the inflammatory response by inducing the release of other potent chemoattractants. nih.gov In vivo, the administration of N-ac-PGP has been shown to lead to significant neutrophil infiltration in murine lungs, mimicking aspects of chronic inflammatory conditions. phoenixbiotech.net

Enzymatic Pathways Involving Peptide Metabolism (e.g., LTA4 hydrolase substrate)

The metabolic fate of peptides containing the L-phenylalanyl-L-prolylglycyl- motif is a key area of investigation, with a particular focus on the enzyme Leukotriene A4 (LTA4) hydrolase. LTA4 hydrolase is a bifunctional enzyme that not only converts LTA4 to the pro-inflammatory mediator Leukotriene B4 (LTB4) but also possesses aminopeptidase (B13392206) activity. nih.govuniprot.org This aminopeptidase function allows the enzyme to cleave N-terminal amino acids from peptide substrates. nih.gov

Research has shown that LTA4 hydrolase can inactivate the neutrophil chemoattractant Pro-Gly-Pro (PGP) through cleavage, suggesting a role for this enzyme in both the initiation and resolution phases of inflammation. nih.govuniprot.org The enzyme exhibits a preference for tripeptides and demonstrates high affinity for N-terminal arginine residues. uniprot.orgnih.gov However, it also processes other amino acids. Notably, studies on the substrate specificity of LTA4 hydrolase have revealed that it can cleave substrates with N-terminal hydrophobic and basic amino acids. nih.gov While direct cleavage of L-phenylalanyl-L-prolylglycyl- by LTA4 hydrolase has not been definitively demonstrated, the enzyme's known substrate preferences make it a plausible candidate for the metabolism of such peptides. Mass spectrometric analysis has been used to confirm the N-terminal cleavage of PGP by LTA4 hydrolase. nih.govnih.gov

Modulation of Gene Expression in Inflammation (e.g., cox-2)

Peptides with structures similar to L-phenylalanyl-L-prolylglycyl- have been investigated for their potential to modulate the expression of key inflammatory genes, such as cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent mediators of inflammation. nih.gov Several studies have explored the capacity of small peptides, particularly tripeptides, to act as inhibitors of COX-2.

A rational drug design approach, involving molecular modeling, synthesis, and biological testing, has been used to evaluate a multitude of natural tripeptide sequences for their COX activity. nih.gov These studies have identified several tripeptides that exhibit selective inhibitory potency towards COX-2. nih.gov For instance, a study screening 15 synthetic tripeptides found that a sequence containing tryptophan, cysteine, and serine (WCS) inhibited over 85% of COX-2 activity. nih.gov The inhibitory mechanism is thought to involve the binding of the peptide to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. While the direct effect of L-phenylalanyl-L-prolylglycyl- on COX-2 expression or activity has not been reported, the findings from studies on other tripeptides suggest a potential avenue for the anti-inflammatory action of such peptides.

Table 2: Investigational Findings on the Inhibition of COX-2 by Tripeptides
PeptideTargetKey FindingMethodology
Various natural tripeptidesCOX-2Identified sequences with selective COX-2 inhibitory activity. nih.govVirtual screening, chemical synthesis, and biological assays. nih.gov
WCS (Tryptophan-Cysteine-Serine)COX-2Inhibited over 85% of COX-2 activity. nih.govELISA test. nih.gov

Cellular Signaling Pathway Modulation by L-phenylalanyl-L-prolylglycyl- Moieties

PI3K/Akt/mTOR Pathway Activity

The influence of peptides containing the L-phenylalanyl-L-prolylglycyl- motif on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is an emerging area of research. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While direct studies on L-phenylalanyl-L-prolylglycyl- are limited, research on the effects of its constituent amino acids and other small peptides offers some preliminary insights.

For example, studies have shown that certain amino acids, such as glycine, can modulate the PI3K/Akt/mTOR pathway. nih.gov Glycine has been observed to exert concentration-dependent biphasic effects on angiogenesis, with low doses promoting and high doses inhibiting this process, and these effects are linked to the modulation of PI3K/Akt/mTOR signaling. nih.gov Furthermore, phenylalanine has been shown to regulate milk protein synthesis in bovine mammary epithelial cells through a mechanism involving the mTOR signaling pathway. mdpi.com These findings suggest that individual amino acid components of the L-phenylalanyl-L-prolylglycyl- sequence can influence this critical signaling cascade. However, further research is necessary to determine the specific effects of the intact peptide on the PI3K/Akt/mTOR pathway.

Extracellular Signal-Regulated Kinase (ERK) Pathway Involvement

The Extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another potential target for modulation by peptides containing the L-phenylalanyl-L-prolylglycyl- motif. The ERK pathway is involved in the regulation of a wide array of cellular functions, including proliferation, differentiation, and survival. nih.gov

The specificity of ERK for its substrates is partly determined by docking sites, such as the DEF domain and the D domain, which are distinct from the phosphorylation site. nih.gov Peptides containing specific motifs can interact with these docking sites and thereby modulate ERK activity. For instance, the FQFP (Phe-Gln-Phe-Pro) sequence has been identified as a DEF domain that mediates high-affinity interactions with ERK. nih.gov The presence of phenylalanine and proline residues in the L-phenylalanyl-L-prolylglycyl- sequence suggests a potential for interaction with ERK or its regulatory proteins. However, direct experimental evidence for the involvement of this specific peptide in the ERK pathway is currently lacking. Future studies are needed to elucidate whether peptides containing the L-phenylalanyl-L-prolylglycyl- motif can indeed modulate ERK signaling and what the functional consequences of such interactions might be.

Regulation of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a crucial physiological process, and its dysregulation is implicated in various diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.govfrontiersin.orgnumberanalytics.com This family includes both pro-apoptotic and anti-apoptotic members that control the permeabilization of the mitochondrial outer membrane. nih.govnumberanalytics.com

Caspases, a family of cysteine proteases, are key executioners of apoptosis. nih.govnih.gov They are present in cells as inactive zymogens and are activated in response to pro-apoptotic signals. nih.govnih.gov Research into the role of peptides in apoptosis has often focused on their ability to interact with these key regulatory proteins. While no direct studies have been identified that investigate the effect of L-phenylalanyl-L-prolylglycyl- on apoptotic pathways, research on other peptides provides a framework for how such molecules could potentially modulate apoptosis. For instance, novel L-phenylalanine dipeptides have been shown to induce apoptosis in prostate cancer cells. nih.govnih.gov These dipeptides were found to regulate the expression of proteins involved in apoptosis. nih.govnih.gov

The initiation of apoptosis can lead to the generation of proteolytic fragments that can have altered biological activities. nih.govresearchgate.net The stability and function of these fragments can be regulated by the N-end rule pathway, which targets proteins for degradation based on their N-terminal amino acid. nih.govresearchgate.net The N-terminal L-phenylalanine of L-phenylalanyl-L-prolylglycyl- could theoretically influence the stability of a larger protein if this peptide sequence were to be generated through proteolytic cleavage.

Other Investigational Biological Activities in Research Models

Peptides containing phenylalanine and proline residues have been investigated for their effects on blood pressure and thrombosis. While direct evidence for L-phenylalanyl-L-prolylglycyl- is not available, studies on similar peptides suggest potential activities.

Antihypertensive Effects: The amino acid L-phenylalanine has been shown to restore vascular function in spontaneously hypertensive rats by activating the GCH1-GFRP complex, which leads to increased bioavailability of tetrahydrobiopterin, an essential cofactor for nitric oxide production. nih.gov Additionally, a dipeptide containing a phenylpropyl group, N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-Ala-L-Pro, has demonstrated antihypertensive activity as an angiotensin-converting enzyme (ACE) inhibitor. nih.gov

Antithrombotic Effects: Synthetic peptides containing a D-phenylalanyl-L-prolyl motif have shown significant antithrombotic and anticoagulant properties. For example, D-phenylalanyl-L-prolyl-L-arginine nitrile was found to inhibit thrombin and prevent the formation of venous and arterial thrombi in rat models. nih.gov Similarly, D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone has been shown to interrupt acute platelet-dependent thrombosis in a nonhuman primate model by inhibiting thrombin, which in turn prevents platelet activation and fibrin (B1330869) formation. nih.gov Peptides derived from 4-amino-5-oxoproline containing (S)-phenylalanine have also demonstrated antiplatelet and antithrombotic activity in vitro and in vivo. mdpi.com These findings suggest that peptides with a phenylalanyl-prolyl sequence may have the potential to interfere with coagulation and platelet aggregation. nih.govnih.govmdpi.comnih.gov

Table 1: Investigational Antithrombotic Effects of Related Peptides

Compound Model System Observed Effects Reference
D-phenylalanyl-L-prolyl-L-arginine nitrile Rat models of thrombosis Reduced or prevented venous and arterial thrombi formation. nih.gov
D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone Baboon model of arterial thrombosis Abolished vascular graft platelet deposition and occlusion. nih.gov
(2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine In vitro and in vivo models Inhibited platelet aggregation and slowed thrombus formation. mdpi.com

The gut microbiota plays a significant role in host metabolism, including the metabolism of amino acids like phenylalanine. researchgate.netmdpi.commdpi.com Gut bacteria can metabolize phenylalanine into various compounds, such as phenylacetylglycine, which can then enter systemic circulation and potentially influence host physiology. mdpi.comnih.govnih.gov Studies have shown that the composition of the gut microbiota can be altered in individuals with phenylketonuria (PKU), a disorder of phenylalanine metabolism, suggesting a close relationship between phenylalanine levels and microbial populations. mdpi.com

While there is no direct research on the effects of L-phenylalanyl-L-prolylglycyl- on the gut microbiome, it is plausible that this peptide could be metabolized by gut bacteria or could influence the composition of the microbiota. L-phenylalanine itself has been shown to modulate the gut barrier function and can directly interact with immune cells. researchgate.net Therefore, peptides containing L-phenylalanine could potentially exert effects on the gut environment.

The influence of peptides on the proliferation and differentiation of various cell types, including embryonic stem cells (ESCs), is an active area of research. mdpi.comnih.govelifesciences.orgplos.orgnih.gov While specific studies on L-phenylalanyl-L-prolylglycyl- are lacking, research on related compounds provides some context.

For instance, novel L-phenylalanine dipeptide derivatives have been synthesized and shown to inhibit the proliferation of prostate cancer cells. nih.govnih.govresearchgate.net These compounds were found to induce apoptosis and arrest the cell cycle in cancer cells. nih.govnih.gov

In the context of embryonic stem cells, various peptides have been used to direct their differentiation towards specific lineages. nih.gov For example, peptides derived from laminin (B1169045) have been used to enhance the differentiation of human ESCs into neuronal fates. nih.gov The specific sequence of a peptide is critical in determining its effect on stem cell behavior. Without direct experimental evidence, the effect of L-phenylalanyl-L-prolylglycyl- on embryonic stem cell proliferation and differentiation remains speculative.

The interaction of peptides with enzymes is fundamental to their biological activity. Peptides can act as substrates, being cleaved by enzymes, or as inhibitors, blocking the active site of an enzyme. The amino acid L-phenylalanine is a known substrate for the enzyme phenylalanine ammonia-lyase. rsc.org However, there is no available research specifically identifying L-phenylalanyl-L-prolylglycyl- as a substrate or inhibitor for phenylalanineaminopeptidase. The susceptibility of this tetrapeptide to cleavage by various peptidases would depend on the specificities of those enzymes.

Future Directions and Emerging Research Avenues for L Phenylalanyl L Prolylglycyl Peptides

Comprehensive Elucidation of Structure-Activity Relationships through Rational Design

A fundamental aspect of future research lies in the rational design of L-phenylalanyl-L-prolylglycyl- peptides to meticulously map their structure-activity relationships (SAR). This involves systematically modifying the peptide's structure to understand how these changes influence its biological activity.

Key Research Focuses:

Amino Acid Substitution: Systematically replacing each amino acid (L-phenylalanine, L-proline, L-glycine) with other natural or unnatural amino acids will help determine the critical residues for activity. For instance, substituting L-phenylalanine with other aromatic residues or L-proline with other cyclic amino acids can reveal the importance of specific side chains and conformational rigidity. nih.govchemrxiv.org The unique cyclic structure of proline, in particular, introduces significant conformational constraints that influence peptide backbone folding and interaction with biological targets. embopress.orgfrontiersin.orguni-saarland.de

Stereochemical Modifications: Investigating the impact of stereochemistry by incorporating D-amino acids in place of the natural L-amino acids can provide insights into protease resistance and receptor binding.

Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation or the inclusion of non-peptidic linkers, can enhance stability and bioavailability.

Cyclization Strategies: Converting the linear L-phenylalanyl-L-prolylglycyl- peptide into a cyclic form can improve its conformational stability and binding affinity to target molecules.

Table 1: Investigating Structure-Activity Relationships of L-phenylalanyl-L-prolylglycyl- Analogues

Modification Rationale Expected Outcome
Substitution of L-phenylalanineTo probe the role of the aromatic ring and hydrophobicity.Altered binding affinity and specificity.
Substitution of L-prolineTo investigate the importance of the rigid turn for conformation. embopress.orgfrontiersin.orgChanges in peptide secondary structure and target interaction.
Incorporation of D-amino acidsTo enhance stability against enzymatic degradation.Increased in vivo half-life and bioavailability.
N-methylation of peptide bondsTo restrict conformational flexibility and improve membrane permeability.Enhanced biological activity and pharmacokinetic properties.
Head-to-tail cyclizationTo create a conformationally constrained analogue.Increased receptor binding affinity and selectivity.

Discovery of Novel Biological Targets and Molecular Interaction Networks

A crucial avenue for future research is the identification of novel biological targets for L-phenylalanyl-L-prolylglycyl- peptides and the elucidation of their molecular interaction networks. While initial studies may have identified primary targets, a comprehensive understanding of the peptide's full biological impact requires a broader perspective.

Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction can be employed to identify interacting proteins. For example, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9. nih.govnih.gov This highlights the potential for discovering new therapeutic targets for peptides containing phenylalanine.

Once potential targets are identified, it is essential to map the intricate network of molecular interactions. This involves understanding how the binding of the L-phenylalanyl-L-prolylglycyl- peptide to its target influences downstream signaling pathways and cellular processes. This systems-level approach can reveal previously unknown functions and potential off-target effects. nih.govub.edu

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To accurately assess the biological effects and mechanisms of action of L-phenylalanyl-L-prolylglycyl- peptides, the development and utilization of advanced research models are imperative. These models aim to better replicate human physiology and disease states compared to traditional cell cultures and animal models. nih.govnih.govresearchgate.net

Advanced In Vitro Models:

3D Cell Cultures and Organoids: These models provide a more physiologically relevant environment by allowing cells to grow in three dimensions, mimicking the architecture of tissues and organs.

Organs-on-a-Chip: Microfluidic devices that culture living cells in continuously perfused microchambers to model the physiology and mechanics of human organs. nih.govnih.govresearchgate.net

Advanced In Vivo Models:

Humanized Animal Models: These models involve transplanting human cells or tissues into immunocompromised animals to create a more relevant in vivo system for studying human-specific interactions.

Genetically Engineered Models: The use of CRISPR-Cas9 and other gene-editing technologies to create animal models with specific genetic modifications that mimic human diseases can provide valuable insights into the therapeutic effects of L-phenylalanyl-L-prolylglycyl- peptides.

These advanced models will be instrumental in conducting detailed mechanistic studies to understand how L-phenylalanyl-L-prolylglycyl- peptides exert their effects at the cellular and organismal levels. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of L-phenylalanyl-L-prolylglycyl- peptides can be achieved through the integration of multi-omics data. This approach involves the simultaneous analysis of various "omes" to obtain a holistic view of the molecular changes induced by the peptide.

Table 2: Multi-Omics Approaches in L-phenylalanyl-L-prolylglycyl- Peptide Research

Omics Field Data Generated Insights Gained
Proteomics Changes in protein expression and post-translational modifications.Identification of direct and indirect protein targets and affected signaling pathways.
Metabolomics Alterations in the levels of small molecule metabolites.Understanding of the peptide's impact on cellular metabolism and biochemical pathways.
Transcriptomics Changes in gene expression profiles.Identification of genes and pathways regulated by the peptide.

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can construct comprehensive molecular interaction maps and gain a deeper understanding of the systemic effects of L-phenylalanyl-L-prolylglycyl- peptides. This approach can also aid in the identification of biomarkers for monitoring the peptide's efficacy and potential side effects.

High-Throughput Screening and Computational Approaches in Peptide Discovery Research

The discovery of novel and improved L-phenylalanyl-L-prolylglycyl- peptide analogues can be significantly accelerated through the use of high-throughput screening (HTS) and computational approaches. bmglabtech.comdrugtargetreview.comcreative-peptides.comtangobio.com

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large libraries of peptides to identify "hits" with desired biological activities. bmglabtech.comdrugtargetreview.comcreative-peptides.comtangobio.com This can be achieved through various assay formats, including fluorescence-based assays and cell-based assays, often performed in microplate formats. bmglabtech.com

Computational Approaches:

Computational methods play a crucial role in modern peptide discovery and design. benthamscience.comresearchgate.net These approaches include:

Molecular Docking: Predicting the binding orientation of the L-phenylalanyl-L-prolylglycyl- peptide to its target protein.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the peptide-target complex to understand the stability and nature of their interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of peptides with their biological activities.

Machine Learning and Artificial Intelligence: Utilizing algorithms to analyze large datasets and predict the properties of novel peptide sequences. researchgate.net

The combination of HTS and computational approaches will enable the efficient exploration of a vast chemical space, leading to the identification of L-phenylalanyl-L-prolylglycyl- peptides with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Q. What are the optimal methods for synthesizing L-phenylalanyl-L-prolylglycyl peptides?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing such tripeptides. This approach involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Critical parameters include optimizing coupling reagents (e.g., HBTU or DIC), reaction time, and temperature to minimize racemization, particularly at proline residues due to their cyclic structure. Post-synthesis purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and NMR are essential for verifying sequence integrity .

Q. How can researchers characterize the structural stability of L-Proline-containing peptides?

Circular dichroism (CD) spectroscopy is used to analyze secondary structures stabilized by L-Proline’s rigid pyrrolidine ring. Molecular dynamics simulations can predict conformational flexibility, while X-ray crystallography or cryo-EM resolves atomic-level details. For example, L-Proline’s role in collagen triple-helix stabilization can be studied by comparing thermal denaturation profiles (via differential scanning calorimetry) of wild-type and Pro→Ala mutant peptides .

Q. What experimental models are suitable for studying L-Proline’s role in collagen synthesis?

In vitro models include fibroblast cultures treated with L-Proline inhibitors (e.g., proline analogs) or siRNA targeting proline biosynthesis genes (e.g., PYCR1). Collagen deposition can be quantified via hydroxyproline assays or immunofluorescence staining. In vivo, transgenic mice with tissue-specific Pycr1 knockouts reveal phenotypic changes in wound healing and connective tissue integrity .

Advanced Research Questions

Q. How does glucose availability regulate L-Proline metabolism in Trypanosoma species?

In Trypanosoma brucei, glucose represses L-Proline catabolism via the proline dehydrogenase (PRODH) pathway. Under glucose-depleted conditions (<200 µM), procyclic forms upregulate L-Proline uptake and convert it to succinate via PRODH and Δ1-pyrroline-5-carboxylate dehydrogenase. Experimental approaches:

  • Metabolic flux analysis : Use ¹³C-labeled L-Proline and NMR to track carbon fate.
  • Gene knockdown : RNAi targeting PRODH or transporters (e.g., TbAAT6) to assess pathway necessity.
  • Kinetic assays : Measure Km and Vmax of L-Proline transporters under varying glucose concentrations .

Q. How can contradictory findings on L-Proline’s neuroprotective effects be resolved?

Discrepancies in cognitive studies (e.g., improved memory in mice vs. limited human data) may stem from species-specific metabolism or dosage variability. Methodological solutions:

  • Dose-response studies : Test 2–10 g/day (human-equivalent doses) in murine models.
  • Biomarker validation : Measure cerebrospinal fluid (CSF) proline levels and correlate with MRI/PET imaging of brain regions (e.g., hippocampus).
  • Multi-omics integration : Combine transcriptomics (e.g., PRODH expression) and metabolomics to identify confounding factors like gut microbiota-derived proline .

Q. What transport mechanisms enable L-Proline uptake in protozoans, and how can they inform drug targeting?

In Trypanosoma cruzi, two H⁺-dependent transporters (Km = 310 µM and 1360 µM) mediate L-Proline uptake, with broad substrate specificity (e.g., L-alanine, L-cysteine). Targeting these transporters:

  • Competitive inhibition : Screen analogs (e.g., 3,4-dehydroproline) for uptake blockade.
  • Structural studies : Resolve transporter cryo-EM structures to design selective inhibitors.
  • In vivo testing : Evaluate efficacy in Chagas disease models using transgenic parasites expressing fluorescent proline transporters .

Q. What methodologies address contradictions in L-Proline’s role across metabolic pathways?

In plants, L-Proline acts as an osmoprotectant under stress, but excessive accumulation can inhibit growth. Experimental strategies:

  • Conditional mutants : Use inducible ProDH overexpression lines to titrate proline levels.
  • Metabolite profiling : LC-HRMS quantifies proline, glutamate, and intermediates in stressed vs. control tissues.
  • Cross-species comparison : Compare proline metabolism in drought-sensitive (e.g., Arabidopsis) and -tolerant species (e.g., Selaginella) .

Methodological Guidance

Q. Best practices for quantifying L-Proline in biological samples

  • Extraction : Use methanol:water (80:20) with 0.1% formic acid to stabilize proline.
  • Detection : LC-HRMS in positive ion mode (m/z 116.07 for [M+H]⁺) with a HILIC column.
  • Validation : Spike internal standards (e.g., deuterated L-Proline-d7) to correct for matrix effects.
  • Data analysis : Use ROIMCR for untargeted detection, integrating MS1 and MS2 signals to distinguish L-Proline from isomers (e.g., pipecolic acid) .

Q. Table 1: Key Kinetic Parameters for L-Proline Transporters in Trypanosoma

SpeciesTransporterKm (µM)Vmax (pmol/min/10⁷ cells)Substrate Specificity
T. bruceiSystem A1912L-Pro, L-Ala, L-Cys
T. cruziSystem B136065L-Pro, L-Ala, L-Met, L-Trp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.